
N-Methyl-5-nitro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-5-nitro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-nitro-1,3-thiazol-2-amine typically involves the nitration of 2-aminothiazole followed by methylation. One common method involves the nitration of 2-aminothiazole using concentrated sulfuric acid and nitric acid at low temperatures (0-10°C) to yield 2-amino-5-nitrothiazole . This intermediate can then be methylated using methyl iodide in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: The primary product is N-Methyl-5-amino-1,3-thiazol-2-amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated thiazoles.
Wissenschaftliche Forschungsanwendungen
N-Methyl-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-5-nitro-1,3-thiazol-2-amine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-5-nitro-1,3-thiazol-2-amine can be compared with other thiazole derivatives:
2-Amino-5-nitrothiazole: Similar structure but lacks the methyl group, leading to different reactivity and applications.
5-Nitro-1,3-thiazol-2-amine: Similar but without the N-methyl group, affecting its chemical properties and biological activity.
N-Methyl-2-aminothiazole: Lacks the nitro group, resulting in different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
59849-85-3 |
|---|---|
Molekularformel |
C4H5N3O2S |
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
N-methyl-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H5N3O2S/c1-5-4-6-2-3(10-4)7(8)9/h2H,1H3,(H,5,6) |
InChI-Schlüssel |
HUTKTGWEGLEDDP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(S1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13478875.png)
![3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B13478877.png)

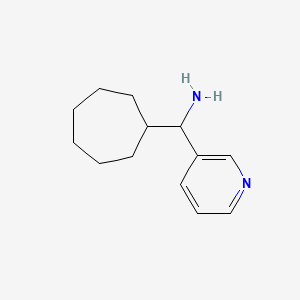
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)

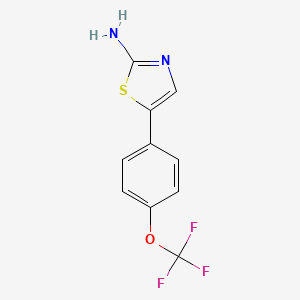
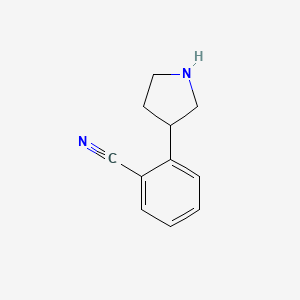
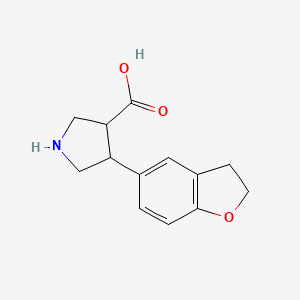

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)
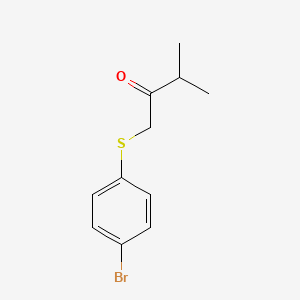
![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
